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Compound of Interest

Compound Name: Antofloxacin

Cat. No.: B1263544 Get Quote

Antofloxacin, a novel fluoroquinolone antibiotic, has demonstrated a broad spectrum of

activity against a diverse range of bacterial species. Understanding its pharmacokinetic profile

and bioavailability is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

This technical guide provides an in-depth overview of the absorption, distribution, metabolism,

and excretion (ADME) of anfloxacin in plasma, based on preclinical and clinical studies.

Pharmacokinetic Profile in Human Subjects
Studies in healthy human volunteers have characterized the pharmacokinetic parameters of

anfloxacin following both oral and intravenous administration.

Oral Administration
Following single oral doses, anfloxacin is well-absorbed. A study involving healthy male

volunteers who received a single 200 mg oral dose of anfloxacin hydrochloride reported a

maximum plasma concentration (Cmax) of 1.89 ± 0.65 mg/L, which was reached at a Tmax of

1.29 ± 0.26 hours.[1] The area under the plasma concentration-time curve (AUC0-∞) was 25.24

± 7.26 mg·h/L.[1] In a separate study with single oral doses of 300, 400, and 500 mg,

anfloxacin demonstrated linear pharmacokinetic characteristics, with an elimination half-life

(t1/2β) of approximately 20 hours.[2]

Multiple-dose studies have also been conducted. In one such study, subjects received a 400

mg loading dose on day one, followed by 200 mg daily from day two to day seven.[1] A steady
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state was achieved by day two.[1] On day seven, the Cmax was 2.52 ± 0.38 mg/L and the

AUC0-∞ was 48.77 ± 8.44 mg·h/L.[1]

Parameter Single Dose (200 mg) Multiple Dose (Day 7)

Cmax (mg/L) 1.89 ± 0.65[1] 2.52 ± 0.38[1]

Tmax (h) 1.29 ± 0.26[1] 1.14 ± 0.50[1]

AUC0-∞ (mg·h/L) 25.24 ± 7.26[1] 48.77 ± 8.44[1]

t1/2β (h) ~20[2] -

Cumulative Urinary Excretion

(120h)
39.1%[1] 60.06%[1]

Intravenous Administration
A study involving multiple intravenous doses in healthy male subjects, who received 300 mg of

anfloxacin once daily for seven days, provided key pharmacokinetic data. A steady-state

plasma concentration was reached in 96 hours.[3] After seven days of treatment, the Cmax

was 3.81 ± 0.66 mg/L, and the AUC0-24 was 60.51 ± 8.30 mg·h/L.[3] The elimination half-life

(t1/2β) was determined to be 20.34 ± 1.88 hours.[3] The cumulative urinary elimination within

96 hours after the last dose was approximately 56%.[3]

Parameter Multiple IV Dose (Day 7)

Cmax (mg/L) 3.81 ± 0.66[3]

Cmin (mg/L) 0.85 ± 0.19[3]

AUC0-24 (mg·h/L) 60.51 ± 8.30[3]

t1/2β (h) 20.34 ± 1.88[3]

Cumulative Urinary Excretion (96h) ~56%[3]

Pharmacokinetic Profile in Animal Models
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Pharmacokinetic studies in animal models, such as mice, are essential for preclinical

evaluation.

Subcutaneous Administration in Mice
In a study using a neutropenic murine lung infection model, single subcutaneous doses of 2.5,

10, 40, and 160 mg/kg were administered.[4] The plasma pharmacokinetics were found to be

relatively linear for both AUC and Cmax across the escalating dose range.[4] The elimination

half-lives in plasma ranged from 1.21 to 1.43 hours.[4]

Dose (mg/kg) Cmax (mg/L) AUC0-∞ (mg·h/L) t1/2 (h)

2.5 0.83 ± 0.11 1.48 ± 0.15 1.21 ± 0.18

10 3.11 ± 0.45 6.78 ± 0.54 1.35 ± 0.11

40 11.56 ± 1.89 25.12 ± 3.12 1.43 ± 0.23

160 45.32 ± 5.67 105.43 ± 11.23 1.38 ± 0.15

(Data derived from graphical representations in the source material and should be considered

illustrative)

Bioavailability
While specific bioavailability data for anfloxacin was not detailed in the provided search results,

the extensive absorption following oral administration in humans suggests good oral

bioavailability. For comparison, ofloxacin, a related fluoroquinolone, is reported to be well

absorbed after oral administration with a bioavailability of virtually 100%.[5][6]

Experimental Protocols
The determination of pharmacokinetic parameters relies on robust experimental designs and

analytical methods.

In Vivo Pharmacokinetic Studies
A representative experimental protocol for determining the pharmacokinetics of anfloxacin in an

animal model, such as the neutropenic murine thigh infection model, is as follows:
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Animal Model: Female ICR mice are typically used.[7] To induce neutropenia,

cyclophosphamide is administered intraperitoneally.[4]

Infection: A bacterial suspension, for instance of Staphylococcus aureus or Klebsiella

pneumoniae, is injected into the thigh muscle of the mice.[4][7]

Drug Administration: Antofloxacin hydrochloride is administered, often subcutaneously, at

various single doses.[4][7]

Sample Collection: At designated time points after drug administration (e.g., 0.08, 0.25, 0.5,

0.75, 1, 2, 4, 6, and 8 hours), blood samples are collected via retro-orbital puncture into

heparinized tubes.[4]

Plasma Preparation: The collected blood is centrifuged (e.g., at 3,000 x g for 10 minutes at

4°C) to separate the plasma.[4] The plasma is then stored, typically at -80°C, until analysis.

Plasma Concentration Analysis by HPLC
The concentration of anfloxacin in plasma samples is quantified using High-Performance Liquid

Chromatography (HPLC).[1][2][3]

Sample Preparation: Proteins in the plasma samples are precipitated, often using

acetonitrile.[8] An internal standard may be added before precipitation.[9]

Chromatographic Separation: The supernatant is injected into an HPLC system. A reversed-

phase C18 column is commonly used for separation.[10]

Mobile Phase: The composition of the mobile phase can vary but often consists of a mixture

of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as

phosphate buffer or a solution containing triethylamine, adjusted to a specific pH).[10][11]

Detection: Detection is typically achieved using a UV detector at a specific wavelength (e.g.,

278 nm) or a fluorescence detector with specific excitation and emission wavelengths (e.g.,

excitation at 292 nm and emission at 525 nm), as fluorescence detection often offers higher

sensitivity for fluoroquinolones.[8][10]
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Quantification: The concentration of anfloxacin in the samples is determined by comparing

the peak area of anfloxacin to that of a standard curve prepared with known concentrations

of the drug.

Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for a typical preclinical pharmacokinetic study of anfloxacin.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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